

# A Senior Application Scientist's Guide to Coumarin Synthesis: A Comparative Analysis

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

Compound Name: *methyl 2-(7-hydroxy-2-oxo-2H-chromen-4-yl)acetate*

Cat. No.: B105740

[Get Quote](#)

For researchers, medicinal chemists, and professionals in drug development, the coumarin scaffold is a privileged structure, forming the core of numerous compounds with significant pharmacological activities.[1][2] The efficiency and versatility of the synthetic route chosen to access this benzopyran-2-one nucleus are paramount. This guide provides an in-depth comparative analysis of the most prominent methods for coumarin synthesis: the Pechmann Condensation, Perkin Reaction, Knoevenagel Condensation, and the Wittig Reaction.

Moving beyond a simple recitation of protocols, this document delves into the causality behind experimental choices, evaluates the scalability and environmental impact of each method, and provides the data necessary for an informed decision in your synthetic strategy.

## The Pechmann Condensation: The Workhorse of Coumarin Synthesis

The Pechmann condensation, discovered by Hans von Pechmann in 1883, remains one of the most widely used methods for synthesizing coumarins due to its use of simple starting materials and generally good yields, especially with activated phenols.[3][4] The reaction involves the acid-catalyzed condensation of a phenol with a  $\beta$ -keto ester.[3][5]

## Mechanism and Rationale

The reaction is typically catalyzed by strong Brønsted or Lewis acids, such as sulfuric acid, trifluoroacetic acid, or aluminum chloride.[6][7][8] The mechanism proceeds through three key

acid-catalyzed steps:

- **Transesterification:** The first step is the formation of a phenol ester through transesterification between the phenol and the  $\beta$ -keto ester.
- **Intramolecular Hydroxyalkylation:** An intramolecular electrophilic attack from the activated carbonyl group onto the electron-rich aromatic ring of the phenol occurs. This is a critical ring-forming step, akin to a Friedel-Crafts acylation.
- **Dehydration:** The final step involves the elimination of a water molecule from the cyclized intermediate to form the thermodynamically stable  $\alpha,\beta$ -unsaturated lactone ring of the coumarin.<sup>[5]</sup>

```
dot graph Pechmann_Mechanism { graph [rankdir="LR", splines=ortho, label="Pechmann  
Condensation Mechanism", labelloc=t, fontsize=16]; node [shape=box, style=rounded,  
fontname="Helvetica", fontsize=10]; edge [fontname="Helvetica", fontsize=9];
```

```
// Nodes Phenol [label="Phenol"]; Ketoester [label="β-Keto Ester"]; Acid [label="Acid Catalyst  
(H+)", shape=ellipse, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; Transesterification  
[label="Transesterification Intermediate"]; Cyclized [label="Cyclized Intermediate"]; Coumarin  
[label="Coumarin"]; Water [label="H2O", shape=ellipse];
```

```
// Edges {Phenol, Ketoester, Acid} -> Transesterification [label=" Transesterification"];  
Transesterification -> Cyclized [label=" Intramolecular\n Electrophilic Attack"]; Cyclized ->  
Coumarin [label=" Dehydration"]; Cyclized -> Water;
```

```
// Styling Coumarin [style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; } dot Caption: Key  
stages of the acid-catalyzed Pechmann condensation.
```

## Performance Analysis

Feature	Pechmann Condensation
Substrates	Phenols (activated phenols like resorcinol react under milder conditions) and $\beta$ -keto esters. <a href="#">[6]</a>
Catalysts	Strong acids ( $\text{H}_2\text{SO}_4$ , $\text{HClO}_4$ , PTSA), Lewis acids ( $\text{AlCl}_3$ , $\text{ZnCl}_2$ , $\text{TiCl}_4$ ), solid acid catalysts (Nafion-H, zeolites, sulfated zirconia). <a href="#">[4]</a> <a href="#">[8]</a> <a href="#">[9]</a>
Conditions	Can range from room temperature for highly activated phenols to harsh heating conditions for simple phenols. <a href="#">[6]</a> Solvent-free approaches are common. <a href="#">[6]</a>
Yields	Generally good to excellent, particularly with activated phenols. <a href="#">[4]</a> <a href="#">[8]</a>
Advantages	Simple starting materials, often a one-pot reaction, and high efficiency for certain substrates. <a href="#">[4]</a>
Disadvantages	Harsh conditions may be required for less reactive phenols, leading to potential side products. The use of strong mineral acids poses environmental and disposal challenges. <a href="#">[4]</a>

## Representative Protocol: Synthesis of 7-Hydroxy-4-methylcoumarin

This protocol is a classic example employing sulfuric acid as the catalyst.[\[10\]](#)

- Preparation: In a flask equipped with a stirrer, place resorcinol (10 mmol) and ethyl acetoacetate (11 mmol).
- Reaction Initiation: Cool the mixture in an ice bath. Slowly and carefully add concentrated sulfuric acid (5 mL) while stirring, ensuring the temperature does not rise significantly.
- Reaction Progression: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 18-24 hours. The mixture will become thick and may

solidify.

- Work-up: Pour the reaction mixture into a beaker containing crushed ice (50 g). A solid precipitate will form.
- Isolation and Purification: Filter the solid product using a Buchner funnel and wash thoroughly with cold water until the washings are neutral to litmus paper. Recrystallize the crude product from ethanol to yield pure 7-hydroxy-4-methylcoumarin.<sup>[10]</sup>

## The Perkin Reaction: A Classic Route to Cinnamic Acids and Coumarins

The Perkin reaction, first reported by William Henry Perkin in 1868, is a foundational method for synthesizing  $\alpha,\beta$ -unsaturated aromatic acids.<sup>[11]</sup><sup>[12]</sup> Its application to coumarin synthesis involves the condensation of a salicylaldehyde with a carboxylic anhydride in the presence of a weak base, typically the sodium or potassium salt of the corresponding carboxylic acid.<sup>[11]</sup>

### Mechanism and Rationale

The mechanism for coumarin formation via the Perkin reaction is distinct and involves an intramolecular condensation:<sup>[11]</sup>

- Intermediate Formation: The reaction of salicylaldehyde with an acid anhydride (e.g., acetic anhydride) in the presence of a base (e.g., sodium acetate) is believed to first form an O-acetyl salicylaldehyde intermediate.<sup>[11]</sup>
- Intramolecular Aldol-type Condensation: The base then catalyzes an intramolecular aldol-type condensation of this intermediate. The enolate formed from the anhydride attacks the aldehyde carbonyl group.
- Dehydration and Cyclization: Subsequent dehydration and lactonization lead to the formation of the coumarin ring.<sup>[11]</sup>

```
dot graph Perkin_Mechanism { graph [rankdir="LR", splines=ortho, label="Perkin Reaction Mechanism for Coumarin", labelloc=t, fontsize=16]; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10]; edge [fontname="Helvetica", fontsize=9];
```

```
// Nodes Salicylaldehyde [label="Salicylaldehyde"]; Anhydride [label="Acid Anhydride"]; Base  
[label="Weak Base", shape=ellipse, style=filled, fillcolor="#FBBC05", fontcolor="#202124"];  
Intermediate [label="O-acyl salicylaldehyde\nIntermediate"]; Aldol_Adduct  
[label="Intramolecular\nAldol Adduct"]; Coumarin [label="Coumarin"];  
  
// Edges {Salicylaldehyde, Anhydride} -> Intermediate [label=" Acylation"]; {Intermediate, Base}  
-> Aldol_Adduct [label=" Intramolecular\n Condensation"]; Aldol_Adduct -> Coumarin [label="  
Dehydration &\n Lactonization"];  
  
// Styling Coumarin [style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; } dot Caption:  
Simplified mechanism of the Perkin reaction for coumarin synthesis.
```

## Performance Analysis

Feature	Perkin Reaction
Substrates	Aromatic aldehydes (specifically salicylaldehydes for coumarins) and acid anhydrides. <a href="#">[11]</a> <a href="#">[13]</a>
Catalysts	Weak bases, such as sodium acetate, potassium carbonate, or triethylamine. <a href="#">[11]</a> <a href="#">[14]</a>
Conditions	Typically requires high temperatures (120-180 °C) and often performed neat or with the anhydride as the solvent. <a href="#">[14]</a>
Yields	Moderate to good (e.g., 46-74% for 3-arylcoumarins). <a href="#">[14]</a>
Advantages	A useful method for synthesizing certain substituted coumarins, like 3-arylcoumarins, that may be difficult to access via other routes. <a href="#">[14]</a>
Disadvantages	Requires high temperatures, which can limit its applicability for sensitive substrates. The scope can be limited compared to other methods.

## Representative Protocol: Synthesis of 3-Arylcoumarins

This protocol is adapted from a procedure for synthesizing 3-arylcoumarins.<sup>[14]</sup>

- **Preparation:** Combine a substituted salicylaldehyde (10 mmol), a phenylacetic acid (12 mmol), triethylamine (30 mmol), and acetic anhydride (5 mL) in a round-bottom flask.
- **Reaction:** Heat the mixture with stirring at 120 °C for 5-8 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
- **Work-up:** After the reaction is complete, cool the mixture to room temperature and pour it into ice water.
- **Isolation and Purification:** The resulting precipitate is collected by filtration, washed with water, and then purified by column chromatography or recrystallization to afford the 3-arylcoumarin.

## The Knoevenagel Condensation: A Versatile and High-Yielding Approach

The Knoevenagel condensation is a highly versatile and efficient method for forming C-C bonds.<sup>[1]</sup> For coumarin synthesis, it involves the reaction between a salicylaldehyde derivative and a compound containing an active methylene group, such as diethyl malonate, ethyl acetoacetate, or Meldrum's acid.<sup>[1][14]</sup> The reaction is typically catalyzed by a weak base.<sup>[1]</sup>

### Mechanism and Rationale

The synthesis proceeds via a two-stage mechanism: a classic Knoevenagel condensation followed by an intramolecular cyclization.<sup>[1]</sup>

- **Enolate Formation:** A basic catalyst (e.g., piperidine, sodium azide) abstracts an acidic proton from the active methylene compound to generate a stabilized enolate.<sup>[1][14]</sup>
- **Nucleophilic Addition:** The enolate acts as a nucleophile, attacking the carbonyl carbon of the salicylaldehyde.
- **Dehydration:** The resulting intermediate undergoes dehydration to form an unsaturated intermediate.

- **Intramolecular Cyclization:** An intramolecular transesterification or lactonization occurs, where the phenolic hydroxyl group attacks one of the ester carbonyls, eliminating an alcohol molecule and forming the coumarin ring.

```
dot graph Knoevenagel_Mechanism { graph [rankdir="LR", splines=ortho, label="Knoevenagel  
Condensation Mechanism for Coumarin", labelloc=t, fontsize=16]; node [shape=box,  
style=rounded, fontname="Helvetica", fontsize=10]; edge [fontname="Helvetica", fontsize=9];
```

```
// Nodes Salicylaldehyde [label="Salicylaldehyde"]; ActiveMethylene [label="Active  
Methylene\nCompound"]; Base [label="Base Catalyst", shape=ellipse, style=filled,  
fillcolor="#FBBC05", fontcolor="#202124"]; Enolate [label="Enolate"]; Adduct [label="Addition  
Product"]; Unsaturated [label="Unsaturated Intermediate"]; Coumarin [label="Coumarin"];
```

```
// Edges {ActiveMethylene, Base} -> Enolate [label=" Deprotonation"]; {Salicylaldehyde,  
Enolate} -> Adduct [label=" Nucleophilic\n Addition"]; Adduct -> Unsaturated [label="  
Dehydration"]; Unsaturated -> Coumarin [label=" Intramolecular\n Cyclization"];
```

```
// Styling Coumarin [style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; } dot Caption:  
Reaction pathway for coumarin synthesis via Knoevenagel condensation.
```

## Performance Analysis

Feature	Knoevenagel Condensation
Substrates	Salicylaldehydes and active methylene compounds (e.g., malonic esters, ethyl acetoacetate, Meldrum's acid, malononitrile). [14]
Catalysts	Weak organic bases (piperidine, pyridine), amino acids (L-proline), inorganic bases ( $K_2CO_3$ ), and various green catalysts (e.g., $Yb(OTf)_3$ , $MgFe_2O_4$ nanoparticles). [1][14]
Conditions	Highly variable, from room temperature in water to microwave irradiation under solvent-free conditions. [14][15]
Yields	Often good to excellent, frequently exceeding 90%. [14][16][17] Yields of 93-98% have been reported under microwave irradiation. [17]
Advantages	High versatility, excellent yields, and adaptability to green chemistry protocols (e.g., using water as a solvent, ultrasound, or microwave irradiation). [2][14][18]
Disadvantages	The choice of catalyst and conditions can be crucial for optimizing yield and preventing side reactions.

## Representative Protocol: Microwave-Assisted Synthesis of Coumarins

This green chemistry protocol highlights the efficiency of microwave-assisted synthesis.  
[19]

- Preparation: In an open vessel suitable for microwave irradiation, mix a salicylaldehyde derivative (100 mmol), an active methylene compound (e.g., ethyl acetoacetate, 110 mmol), and a catalytic amount of piperidine (2.4 mmol).  
[19]



- **Reaction:** Place the vessel in a microwave reactor and irradiate for a short period (typically 1-10 minutes) at a specified power level.[\[19\]](#) Monitor the temperature reached by the reaction mixture.
- **Cooling and Isolation:** After irradiation, allow the reaction mixture to cool to room temperature, at which point the product often solidifies.[\[1\]](#)[\[19\]](#)
- **Purification:** Recrystallize the crude solid from an appropriate solvent (e.g., ethanol) to obtain the pure coumarin derivative.[\[19\]](#)

## The Wittig Reaction: An Alternative for Specific Scaffolds

While less common than the aforementioned methods for general coumarin synthesis, the intramolecular Wittig reaction provides a valuable route to certain coumarin derivatives.[\[20\]](#) This approach involves creating a phosphonium ylide and a carbonyl group within the same molecule, which then react to form the coumarin's heterocyclic ring.

### Mechanism and Rationale

The synthesis typically starts from an o-hydroxybenzaldehyde.

- **Phosphonium Salt Formation:** The phenolic hydroxyl group is used to link a triphenylphosphine moiety, often via an  $\alpha$ -halo ester or similar bifunctional reagent. The aldehyde is converted to a suitable precursor that will eventually become part of the ylide. A more direct approach involves reacting an o-hydroxybenzaldehyde with chloroacetyl chloride, followed by triphenylphosphine to form a phosphonium salt.[\[20\]](#)
- **Ylide Generation:** A strong base is added to deprotonate the carbon alpha to the phosphorus atom, generating the nucleophilic ylide.
- **Intramolecular Cycloaddition:** The ylide attacks the ortho-aldehyde carbonyl group in an intramolecular fashion, forming a four-membered oxaphosphetane intermediate.[\[21\]](#)[\[22\]](#)
- **Elimination:** This unstable intermediate collapses, eliminating triphenylphosphine oxide and forming the C=C double bond of the coumarin lactone ring.[\[23\]](#)

```
dot graph Wittig_Mechanism { graph [rankdir="LR", splines=ortho, label="Intramolecular Wittig Reaction for Coumarin", labelloc=t, fontsize=16]; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10]; edge [fontname="Helvetica", fontsize=9];
```

```
// Nodes StartingMaterial [label="o-Hydroxybenzaldehyde\nDerivative"]; PhosphoniumSalt [label="Phosphonium Salt"]; Base [label="Strong Base", shape=ellipse, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; Ylide [label="Intramolecular Ylide"]; Oxaphosphetane [label="Oxaphosphetane\nIntermediate"]; Coumarin [label="Coumarin"]; Ph3PO [label="Ph3P=O", shape=ellipse];
```

```
// Edges StartingMaterial -> PhosphoniumSalt [label=" Reagent Addition\n (e.g., PPh3)"]; {PhosphoniumSalt, Base} -> Ylide [label=" Deprotonation"]; Ylide -> Oxaphosphetane [label=" Intramolecular\n [2+2] Cycloaddition"]; Oxaphosphetane -> Coumarin [label=" Elimination"]; Oxaphosphetane -> Ph3PO;
```

```
// Styling Coumarin [style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; } dot Caption: General pathway for coumarin formation via an intramolecular Wittig reaction.
```

## Performance Analysis

Feature	Wittig Reaction
Substrates	o-Hydroxybenzaldehydes or related structures that can be converted into an intramolecular phosphonium ylide precursor.[20]
Reagents	Triphenylphosphine, $\alpha$ -haloacyl halides, and strong bases (e.g., triethylamine, BuLi).[20][23]
Conditions	Typically involves multi-step synthesis under anhydrous conditions.
Yields	Can be fair to good, but the overall yield may be impacted by the multiple synthetic steps. Yields around 30% have been reported for the final cyclization step.[20]
Advantages	Offers a synthetic route to coumarins that may not be accessible through condensation reactions. Allows for the formation of the C3-C4 double bond with high regioselectivity.
Disadvantages	Multi-step process, requires stoichiometric amounts of the phosphine reagent, and produces triphenylphosphine oxide as a high-molecular-weight byproduct that can complicate purification.

## Comparative Summary and Outlook

The choice of synthetic method is dictated by the desired substitution pattern on the coumarin ring, the availability and reactivity of starting materials, and considerations of scale, cost, and environmental impact.

Method	Key Precursors	Typical Yield	Core Strengths	Key Limitations
Pechmann	Phenol + $\beta$ -Keto Ester	Good-Excellent	Simplicity, efficiency for activated phenols. <a href="#">[4]</a>	Harsh conditions for simple phenols, acidic waste. <a href="#">[4]</a> <a href="#">[6]</a>
Perkin	Salicylaldehyde + Anhydride	Moderate-Good	Access to 3-substituted coumarins.	High temperatures, limited scope.
Knoevenagel	Salicylaldehyde + Active Methylene Cmpd.	Good-Excellent	High versatility, high yields, green chemistry adaptable. <a href="#">[2]</a> <a href="#">[14]</a>	Catalyst-dependent, potential for side reactions.
Wittig	o-Hydroxybenzaldehyde derivative	Fair-Good	Unique regioselectivity, alternative pathway.	Multi-step, stoichiometric byproduct. <a href="#">[23]</a>

```
dot graph Logic_Flow { graph [rankdir="TB", label="Decision Workflow for Coumarin Synthesis", labelloc=t, fontsize=16]; node [shape=box, style="rounded,filled", fontname="Helvetica", fontsize=10]; edge [fontname="Helvetica", fontsize=9];
```

```
// Nodes Start [label="Define Target Coumarin Structure", fillcolor="#F1F3F4"]; Substrates [label="Are Starting Materials\nPhenol &  $\beta$ -Keto Ester?", shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; IsPhenolActivated [label="Is Phenol Activated?", shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; Pechmann [label="Use Pechmann Condensation", fillcolor="#4285F4", fontcolor="#FFFFFF"]; ConsiderGreenPechmann [label="Consider Milder/Solid Acid\nCatalyst for Pechmann", fillcolor="#4285F4", fontcolor="#FFFFFF"]; OtherSubstrates [label="Are Starting Materials\nSalicylaldehyde-based?", shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; ActiveMethylene [label="Is Active Methylene\nCompound Available?", shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; Knoevenagel [label="Use Knoevenagel Condensation\n(High Yield/Green Options)", fillcolor="#34A853",
```

```
fontcolor="#FFFFFF"]; Perkin [label="Consider Perkin Reaction\n(for 3-Aryl, etc.)",  
fillcolor="#EA4335", fontcolor="#FFFFFF"]; Wittig [label="Consider Intramolecular  
Wittig\n(Alternative Regiochemistry)", fillcolor="#5F6368", fontcolor="#FFFFFF"]; End  
[label="Synthesize & Purify Product", fillcolor="#F1F3F4"];
```

```
// Edges Start -> Substrates; Substrates -> IsPhenolActivated [label="Yes"]; Substrates ->  
OtherSubstrates [label="No"]; IsPhenolActivated -> Pechmann [label="Yes"]; IsPhenolActivated  
-> ConsiderGreenPechmann [label="No"]; OtherSubstrates -> ActiveMethylene [label="Yes"];  
OtherSubstrates -> Wittig [label="No\nComplex Target"]; ActiveMethylene -> Knoevenagel  
[label="Yes"]; ActiveMethylene -> Perkin [label="No\nAnhydride available"]; Pechmann -> End;  
ConsiderGreenPechmann -> End; Knoevenagel -> End; Perkin -> End; Wittig -> End; } dot  
Caption: Logical workflow for selecting an appropriate coumarin synthesis method.
```

The field of coumarin synthesis is continuously evolving, with a strong emphasis on developing more sustainable and efficient "green" methodologies.[2][18][24] The application of microwave irradiation, ultrasound, and novel catalytic systems such as nanoparticles or ionic liquids has been shown to dramatically reduce reaction times, improve yields, and minimize the use of hazardous solvents across all major synthetic pathways.[14][15][24] For the modern researcher, a thorough evaluation of these greener alternatives is not just beneficial but essential for developing robust, scalable, and environmentally responsible synthetic routes.

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. benchchem.com [benchchem.com]
- 2. eureka-select.com [eureka-select.com]
- 3. benchchem.com [benchchem.com]
- 4. A review on convenient synthesis of substituted coumarins using reusable solid acid catalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pechmann condensation - Wikipedia [en.wikipedia.org]

- 6. jk-sci.com [jk-sci.com]
- 7. Pechmann Condensation [organic-chemistry.org]
- 8. Heterogeneously Catalyzed Pechmann Condensation Employing the Tailored Zn<sub>0.925</sub>Ti<sub>0.075</sub>O NPs: Synthesis of Coumarin - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Classical Approaches and Their Creative Advances in the Synthesis of Coumarins: A Brief Review [jmchemsci.com]
- 10. benchchem.com [benchchem.com]
- 11. sciforum.net [sciforum.net]
- 12. The Perkin Reaction and Related Reactions | Semantic Scholar [semanticscholar.org]
- 13. SATHEE: Chemistry Perkin Reaction Mechanism [satheejee.iitk.ac.in]
- 14. Recent Advances in the Synthesis of Coumarin Derivatives from Different Starting Materials - PMC [pmc.ncbi.nlm.nih.gov]
- 15. jetir.org [jetir.org]
- 16. article.sapub.org [article.sapub.org]
- 17. researchgate.net [researchgate.net]
- 18. benthamdirect.com [benthamdirect.com]
- 19. Coumarins: Fast Synthesis by the Knoevenagel Condensation under Microwave Irradiation. [ch.ic.ac.uk]
- 20. researchgate.net [researchgate.net]
- 21. The Wittig Reaction: Examples and Mechanism - Chemistry Steps [chemistrysteps.com]
- 22. Wittig Reaction [organic-chemistry.org]
- 23. masterorganicchemistry.com [masterorganicchemistry.com]
- 24. atlantis-press.com [atlantis-press.com]
- To cite this document: BenchChem. [A Senior Application Scientist's Guide to Coumarin Synthesis: A Comparative Analysis]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b105740#comparative-analysis-of-coumarin-synthesis-methods]

---

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)